ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by:
- A pyrazole core substituted with methyl groups at positions 3 and 3.
- A 2-pyridinyl group at position 1, further functionalized with a [(2,4-difluorophenyl)sulfonyl]amino moiety.
- An ethyl carboxylate ester at position 4.
Properties
IUPAC Name |
ethyl 1-[5-[(2,4-difluorophenyl)sulfonylamino]pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O4S/c1-4-29-19(26)18-11(2)23-25(12(18)3)17-8-6-14(10-22-17)24-30(27,28)16-7-5-13(20)9-15(16)21/h5-10,24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGITVJLJQYIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrazole intermediate.
Attachment of the Difluorophenyl Sulfonamide Group: This step involves the reaction of the pyrazole-pyridine intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazole core substituted with a sulfonamide group, which is known for enhancing biological activity. The presence of fluorine atoms and a carboxylate moiety contributes to its pharmacological properties.
Anti-inflammatory and Analgesic Activities
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in pain management and inflammation control.
Case Study: COX Inhibition
A study evaluated the compound's ability to inhibit COX enzymes, revealing an IC50 value that indicates potent activity compared to standard anti-inflammatory drugs such as celecoxib. The selectivity index suggests that this compound could be developed as a safer alternative with fewer gastrointestinal side effects.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Pyrazole derivatives have shown promise in targeting various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have reported IC50 values ranging from 10 to 30 µM against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These results indicate that the compound may act as a dual inhibitor affecting multiple pathways involved in tumor growth.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Insecticidal Activity
The sulfonamide moiety in the compound is associated with insecticidal properties. It acts as an inhibitor of GABA-regulated chloride channels in insects, similar to other phenylpyrazole derivatives like ethiprole.
Case Study: Insect Control
Field studies demonstrate that formulations containing this compound significantly reduce pest populations while exhibiting low toxicity to beneficial insects. This dual action highlights its potential as an environmentally friendly insecticide.
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl sulfonamide group can form strong hydrogen bonds with active site residues, while the pyrazole and pyridine rings can engage in π-π stacking interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with 1,5-Disubstituted Pyrazole-3-amines
Example Compound: N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (Compound 4h, from ).
| Property | Target Compound | Compound 4h |
|---|---|---|
| Core Structure | Pyrazole with 3,5-dimethyl and ethyl carboxylate | Pyrazole with 3-carboxamide and 5-p-fluorophenyl |
| Sulfonamide Group | [(2,4-Difluorophenyl)sulfonyl]amino on pyridinyl | 4-Aminosulfonylphenyl on pyrazole |
| Biological Activity | Limited data; hypothesized enzyme inhibition | Explicitly tested for enzyme interactions (e.g., cholinesterase inhibition) |
| Fluorination | 2,4-Difluorophenyl enhances lipophilicity and stability | p-Fluorophenyl improves target binding |
| Key Functional Groups | Ethyl ester (potential prodrug) | Carboxamide (enhanced hydrogen bonding) |
Insight : The target compound’s ethyl ester may confer better membrane permeability than Compound 4h’s carboxamide, but the latter’s sulfonamide placement could enhance receptor specificity .
Comparison with Pyrazole-Based Pesticides
Example Compounds : Fipronil and Ethiprole (from ).
| Property | Target Compound | Fipronil | Ethiprole |
|---|---|---|---|
| Core Structure | 1H-pyrazole with pyridinyl-sulfonamide | 1H-pyrazole with trifluoromethyl sulfinyl | 1H-pyrazole with ethyl sulfinyl |
| Substituents | 3,5-Dimethyl; ethyl carboxylate | 4-(Trifluoromethyl)sulfinyl; 2,6-dichloro-4-(trifluoromethyl)phenyl | 4-Ethylsulfinyl; 2,6-dichloro-4-(trifluoromethyl)phenyl |
| Bioactivity | Unknown (structural similarity suggests insecticidal potential) | Broad-spectrum insecticide (GABA receptor antagonist) | Insecticide targeting rice pests |
| Fluorination | 2,4-Difluorophenyl | Trifluoromethyl groups enhance stability and activity | Ethylsulfinyl balances lipophilicity |
Insight : Unlike fipronil and ethiprole, the target compound lacks halogenated phenyl groups at position 1, which are critical for GABA receptor binding in pesticides. Its pyridinyl-sulfonamide group may redirect activity toward other biological targets .
Comparison with Oxadiazole-Sulfonamide Hybrids
Example Compound : 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide (from ).
| Property | Target Compound | Oxadiazole-Sulfonamide Hybrid |
|---|---|---|
| Core Heterocycle | Pyrazole | 1,3,4-Oxadiazole |
| Sulfonamide Placement | On pyridinyl ring | Directly linked to acetamide |
| Bioactivity | Hypothetical enzyme inhibition | Confirmed AChE and BChE inhibition (IC₅₀ values: 10–50 μM) |
| Solubility | Ethyl ester may improve lipophilicity | Sulfanyl acetamide enhances aqueous solubility |
Insight : The oxadiazole hybrid’s direct sulfonamide linkage to acetamide likely enhances cholinesterase binding, whereas the target compound’s pyridinyl-sulfonamide could favor alternative binding pockets .
Biological Activity
Ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrazole Ring : A five-membered ring containing three carbon atoms and two nitrogen atoms.
- Substituents : The presence of a sulfonamide group and a difluorophenyl moiety enhances its biological activity.
Molecular Formula : C16H16F2N4O3S
Molecular Weight : 382.38 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory pathway, thereby reducing inflammation and pain.
- Receptor Modulation : It may also interact with other receptors involved in biological processes, potentially affecting signaling pathways that lead to therapeutic effects.
1. Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects in animal models. For instance, studies have demonstrated reduced edema in carrageenan-induced paw edema models, suggesting its potential for developing new anti-inflammatory drugs.
2. Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. Preliminary studies indicate that it can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 0.01 | Apoptosis induction |
| HepG2 (Liver) | 0.03 | Cell cycle arrest |
| A549 (Lung) | TBD | TBD |
These findings suggest that the compound may serve as a lead for anticancer drug development.
3. Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition zones and minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli. For example, MIC values were reported as low as 0.22 μg/mL for certain derivatives.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
- Study on Pyrazole Derivatives : A review highlighted the synthesis of various pyrazole carboxylic acid derivatives and their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
- Anticancer Mechanisms : A detailed analysis indicated that pyrazole compounds could inhibit tumor growth by inducing apoptosis through various pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate?
- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate with substituted hydrazines to form the pyrazole core, followed by sulfonylation using 2,4-difluorophenylsulfonyl chloride. Key steps include:
- Cyclocondensation : Use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to activate the carbonyl group for nucleophilic attack .
- Sulfonylation : Reaction under anhydrous conditions with a base (e.g., triethylamine) to facilitate sulfonamide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the pyrazole ring substitution pattern and sulfonamide linkage. Aromatic protons in the 2,4-difluorophenyl group appear as doublets (δ 7.5–8.0 ppm) .
- FTIR : Peaks at ~1350 cm (S=O asymmetric stretching) and ~1150 cm (S=O symmetric stretching) confirm the sulfonyl group .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. How does the compound’s solubility profile affect experimental design in biological assays?
- Methodological Answer : The compound’s low aqueous solubility (logP ~3.5 predicted) necessitates dissolution in DMSO followed by dilution in buffer (e.g., PBS). Stability studies via HPLC should confirm integrity under assay conditions (e.g., 37°C, pH 7.4) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different in vitro models?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls to minimize variability .
- Mechanistic Profiling : Use kinase inhibition assays or thermal shift assays to confirm target engagement .
- Data Normalization : Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
Q. What computational strategies are used to model the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes in sulfonamide-sensitive targets (e.g., carbonic anhydrases).
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- QSAR : Develop models using descriptors like Hammett constants for the difluorophenyl group to predict bioactivity .
Q. What are the challenges in determining the crystal structure of this compound, and how are they addressed?
- Methodological Answer :
- Crystallization Issues : The flexible ethyl ester group hinders crystal formation. Use co-crystallization agents (e.g., PEG 4000) or slow evaporation from acetonitrile .
- X-ray Diffraction : High-resolution data (≤1.0 Å) required to resolve fluorine atoms. Synchrotron sources improve data quality .
Q. How does the sulfonylamino group’s electronic configuration influence the compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian 09 to analyze electron-withdrawing effects of the sulfonyl group, which polarizes the pyridine ring and enhances electrophilic substitution at the 5-position .
- Experimental Validation : Compare reaction rates with non-sulfonylated analogs in nucleophilic aromatic substitution assays .
Q. What methods are used to assess the compound’s stability under various pH and temperature conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
